1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-[3-[2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride
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Overview
Description
1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-[3-[2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple azidoethoxy groups and a chlorocyclohexene moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-[3-[2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride involves multiple steps, including the preparation of intermediate compounds. The key steps typically involve:
Formation of azidoethoxy intermediates: This step involves the reaction of ethylene oxide with sodium azide to form azidoethoxy compounds.
Coupling reactions: The azidoethoxy intermediates are then coupled with other organic moieties, such as indole derivatives, under specific conditions (e.g., using catalysts like palladium or copper).
Cyclization and chlorination: The final steps involve cyclization to form the indolium structure and chlorination to introduce the chlorocyclohexene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-[3-[2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The chloride group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products
Oxidation: Nitro derivatives, oxides.
Reduction: Amines, reduced indole derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-[3-[2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioorthogonal reagent, allowing for specific labeling and modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-[3-[2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride involves its interaction with specific molecular targets and pathways. The azido groups can undergo click chemistry reactions, allowing for the specific modification of biomolecules. The indolium structure may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindole
- 2-[2-[3-[2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole
Uniqueness
1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-[3-[2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride is unique due to its combination of azidoethoxy groups and a chlorocyclohexene moiety, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various research and industrial applications.
Properties
Molecular Formula |
C46H62Cl2N8O6 |
---|---|
Molecular Weight |
893.9 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-[3-[2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AGTYTVSFKGQCDO-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Origin of Product |
United States |
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